benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate
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Overview
Description
benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a hydroxy-ethoxy group and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Hydroxy-Ethoxy Group: This step involves the reaction of the pyrrolidine ring with ethylene oxide under basic conditions to introduce the hydroxy-ethoxy group.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a suitable catalyst such as boric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acid or base catalysts for transesterification.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of different ester derivatives.
Scientific Research Applications
benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy-ethoxy group can participate in hydrogen bonding, while the benzyl ester group can enhance lipophilicity, facilitating membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-ethoxy)-ethyl-carbamic acid benzyl ester: Similar structure but with a carbamic acid group instead of a pyrrolidine ring.
3-Hydroxy-2-aryl acrylate: Contains a hydroxy group and an ester group but with an acrylate backbone.
Uniqueness
benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets.
Biological Activity
Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₁₃H₁₉NO₃
Molecular Weight : 235.28 g/mol
CAS Number : 315718-05-9
The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a benzyl ester, contributing to its chemical versatility. The presence of the hydroxyl group allows for various chemical reactions, making it a valuable building block for organic synthesis.
Synthesis
The synthesis of this compound typically involves multi-step processes that require careful optimization to achieve high yields and purity. The synthetic pathway includes the formation of the pyrrolidine ring followed by the introduction of the benzyl ester and hydroxymethyl groups.
Biological Activity
Research on the biological activity of this compound is still limited but suggests several potential pharmacological properties:
- Neurotransmitter Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, although detailed pharmacological profiling is necessary to confirm these interactions .
- Potential Therapeutic Applications : Compounds with similar structures have been investigated for their effects on various biological targets, suggesting that this compound could possess similar therapeutic properties .
Interaction Studies
Research indicates that this compound may exhibit binding affinity to specific biological targets. However, the exact mechanism of action remains unclear. Further studies are required to elucidate its specific biological mechanisms and therapeutic applications .
Comparative Analysis with Related Compounds
Properties
IUPAC Name |
benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-8-9-18-13-6-7-15(10-13)14(17)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICHPMOTOIELKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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